molecular formula C11H11N3O B12903922 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one CAS No. 89541-82-2

5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one

Cat. No.: B12903922
CAS No.: 89541-82-2
M. Wt: 201.22 g/mol
InChI Key: DMEDQBLHGZLWRD-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is a pyrazinone derivative featuring a 4-aminophenyl substituent at position 5 and a methyl group at position 4. This heterocyclic compound serves as a key intermediate in synthesizing bioactive molecules, particularly in agrochemical and pharmaceutical research. Its derivatives exhibit herbicidal and antifungal activities, as demonstrated by inhibition rates exceeding 90% against Brassica campestris and Fusarium oxysporum in greenhouse studies .

Properties

CAS No.

89541-82-2

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-aminophenyl)-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H11N3O/c1-7-11(13-6-10(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,14,15)

InChI Key

DMEDQBLHGZLWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC(=O)N1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,3-dimethylpyrazine.

    Nitration and Reduction: The 4-nitroaniline undergoes nitration to form 4-nitrophenylamine, which is then reduced to 4-aminophenylamine.

    Cyclization: The 4-aminophenylamine is then reacted with 2,3-dimethylpyrazine under acidic conditions to form the pyrazinone ring.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the cyclization process, which is crucial for forming the pyrazinone core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazinone ring, potentially leading to the formation of dihydropyrazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dihydropyrazinone derivatives.

    Substitution: Various substituted pyrazinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazinone ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazinone vs. Pyrimidinone Derivatives
  • 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one: The pyrazinone core (a six-membered ring with two nitrogen atoms at positions 1 and 4) contributes to planar geometry, facilitating π-π stacking with biological targets.
  • Dihydropyrimidin-2(1H)-one Analogs: Compounds like 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one () replace the pyrazinone with a partially saturated pyrimidinone ring.
Triazole and Pyrazole Derivatives
  • 5-(4-Aminophenyl)-4-phenyl-1,2,4-triazole-3-thione (): Replacing pyrazinone with a triazole-thione ring introduces sulfur, which may enhance metal-binding properties. This compound showed broad-spectrum antimicrobial activity, suggesting sulfur’s role in targeting bacterial enzymes .
  • Pyrazolopyrimidinones (): Derivatives like 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one incorporate fused pyrazole and pyrimidinone rings. The increased ring rigidity improves selectivity for kinase inhibition but reduces synthetic accessibility .

Substituent Effects on Bioactivity

Compound Name Core Structure Key Substituents Biological Activity Reference
5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one Pyrazinone 4-Aminophenyl, 6-methyl Herbicidal (94% inhibition), Antifungal (79% inhibition)
1-(4-Aminophenyl)-3-chloro-dihydropyridin-2(1H)-one Dihydropyridinone 4-Aminophenyl, 3-chloro Apixaban impurity; uncharacterized bioactivity
5-(4-Aminophenyl)-4-phenyl-triazole-3-thione Triazole-thione 4-Aminophenyl, 4-phenyl Antimicrobial (Acinetobacter inhibition)
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one Pyrimidinone 2,2-Diethoxyethyl, 6-amino Unspecified; likely targets nucleotide metabolism

Key Observations :

  • Aminophenyl Group: Present in the target compound and derivatives, this group is critical for hydrogen bonding and aromatic interactions. Its absence in pyrimidinone analogs () correlates with reduced herbicidal activity.
  • Methyl vs. Chloro Substituents: The 6-methyl group in the target compound enhances lipophilicity, favoring membrane penetration in fungi.

Structure-Activity Relationship (SAR) Trends

Herbicidal Activity: Pyrazinones with electron-donating groups (e.g., 4-aminophenyl) show higher activity against B. campestris than electron-withdrawing substituents (e.g., chloro) .

Antimicrobial Potency: Triazole-thione derivatives () outperform pyrazinones in Gram-negative bacterial inhibition, likely due to thione-mediated disruption of bacterial membranes .

Metabolic Stability: Saturated dihydropyridinones () exhibit longer half-lives in vitro compared to aromatic pyrazinones, attributed to reduced oxidative metabolism .

Biological Activity

5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is C10H10N4OC_{10}H_{10}N_{4}O. Its structure features a pyrazinone ring with an amino group and a methyl group, which contribute to its biological properties.

Biological Activity Overview

The biological activities of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways.
  • Antimicrobial Properties : It has shown potential antimicrobial activity against several bacterial strains, indicating its usefulness in treating infections caused by resistant bacteria.
  • Antioxidant Effects : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

In a study conducted by researchers, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one was tested for its cytotoxic effects using MTT assays. The results indicated that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin, which has an IC50 of around 4 µM.

CompoundCell LineIC50 (µM)
5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-oneMCF-715
DoxorubicinMCF-74

Antimicrobial Activity

The antimicrobial efficacy was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the range of 32-64 µg/mL, comparable to conventional antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The anticancer activity is believed to stem from the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis. This is supported by findings that show increased levels of reactive oxygen species (ROS) upon treatment with the compound. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

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